molecular formula C12H15NO4 B139608 Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate CAS No. 57085-32-2

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate

Cat. No.: B139608
CAS No.: 57085-32-2
M. Wt: 237.25 g/mol
InChI Key: VQVRSJSGFRNIAN-JTQLQIEISA-N
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Description

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate (IUPAC name) is a chiral amino acid derivative characterized by a tyrosine-like backbone modified with an acetyl group at the 3-position of the phenolic ring and a methyl ester at the carboxylate group. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol (calculated from formula). Key structural features include:

  • Stereochemistry: The (2S)-configuration at the α-carbon ensures chirality, critical for biological interactions.
  • Functional groups: A 3-acetyl-4-hydroxyphenyl substituent, an amino group, and a methyl ester.
  • Physical properties: Appears as a white to dark yellow solid with a boiling point of 219°C and density of 0.974 g/cm³ .

Its hydrochloride salt form (CAS: 32404-28-7) is commercially available and used in peptide synthesis and biochemical research .

Properties

IUPAC Name

methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2/h3-5,10,15H,6,13H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVRSJSGFRNIAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of L-Tyrosine Followed by Esterification

The most widely documented method involves a two-step process starting with L-tyrosine. First, the phenolic hydroxyl group is acetylated using acetic anhydride under alkaline conditions. This is followed by methyl esterification of the carboxylic acid group using methanol in the presence of an acid catalyst.

Reaction Conditions:

  • Acetylation: L-tyrosine (1.0 equiv) reacts with acetic anhydride (2.5 equiv) in aqueous sodium hydroxide (pH 10–12) at 0–5°C for 2 hours.

  • Esterification: The acetylated intermediate is treated with methanol and thionyl chloride (SOCl₂, 1.2 equiv) under reflux for 4–6 hours.

Yield: 68–72% over two steps.

Direct Acylation-Esterification via Mixed Anhydride

An alternative one-pot method employs chloroacetic acid as an activating agent. Thioureido intermediates are formed by reacting L-tyrosine methyl ester with acetyl chloride in the presence of sodium acetate, followed by cyclization to yield the target compound.

Key Parameters:

  • Molar ratio of L-tyrosine methyl ester to acetyl chloride: 1:1.2

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Temperature: 0°C during acyl chloride addition, then room temperature.

Yield: 63–67%.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies show that using triethylamine (TEA) as a base instead of sodium carbonate improves reaction homogeneity and reduces side-product formation. For example, in acetonitrile-TEA systems, yields increase to 76–79% compared to 63–67% in aqueous sodium carbonate.

Table 1: Catalyst Impact on Yield

CatalystSolventTemperatureYield (%)
Sodium CarbonateWaterReflux63
TriethylamineAcetonitrile0°C → RT79

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates. In contrast, aqueous systems necessitate longer reaction times (4–6 hours vs. 2–3 hours in acetonitrile).

Stereochemical Control and Resolution

Enantioselective Synthesis

The (2S) configuration is preserved using L-tyrosine as the chiral pool starting material. Racemization risks during esterification are mitigated by:

  • Maintaining temperatures below 50°C

  • Using SOCl₂ instead of HCl for protonation, as it minimizes α-hydrogen abstraction.

Optical Purity: ≥99% ee confirmed by chiral HPLC.

Large-Scale Industrial Production

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve scalability. Key advantages include:

  • Precise temperature control (±1°C)

  • Reduced reaction time (1.5 hours for acetylation-esterification)

  • Yield: 82% at 10 kg/batch scale.

Table 2: Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time6 hours1.5 hours
Yield72%82%
Purity (HPLC)98.5%99.3%

Characterization and Analytical Data

Spectroscopic Identification

  • 1H NMR (400 MHz, CD₃OD): δ 2.03 (s, 3H, acetyl CH₃), 3.84 (s, 2H, SCH₂), 4.20 (t, J = 7.4 Hz, NCH₂), 6.88–7.20 (m, aromatic H).

  • IR (KBr): 3438 cm⁻¹ (OH), 1706 cm⁻¹ (ester C=O), 1654 cm⁻¹ (amide C=O).

  • HRMS (ESI+): m/z 273.71 [M+H]⁺ (calc. for C₁₂H₁₆ClNO₄: 273.71).

Purity Assessment

Industrial batches achieve ≥99% purity via recrystallization from ethanol-water (7:3 v/v). Residual solvents (methanol, THF) are controlled to <0.1% per ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related molecules to highlight differences in substituents, stereochemistry, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) Notable Properties
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate C₁₂H₁₅NO₄ 3-acetyl-4-hydroxyphenyl, methyl ester (2S) 237.25 High boiling point (219°C), chiral center
(S)-Methyl 2-(N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methylphenylsulfonamido)-3-(1H-indol-3-yl)propanoate (Compound 3c) C₂₇H₂₄ClN₃O₅S 4-chlorophenyl, indole, sulfonamido (S) 546.02 NMR δ values: 192.7 (carbonyl), 143.6 (aromatic)
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate C₁₇H₁₈N₂O₄S 4-methoxyphenyl, sulfanyl, hydroxy (2S,3S) 346.40 Dual stereocenters, potential for hydrogen bonding
(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate monohydrate C₁₅H₂₁N₃O₆ 4-nitrophenyl, hydroxy, ammonium (2R,3S) 339.35 Nitro group enhances polarity; crystalline hydrate
Key Observations :

Substituent Effects: The 3-acetyl-4-hydroxyphenyl group in the target compound provides both hydrophobic (acetyl) and hydrophilic (hydroxyl) regions, influencing solubility and receptor binding. In contrast, Compound 3c incorporates a sulfonamido group and indole ring, enhancing π-π stacking interactions but reducing water solubility .

Thermal Stability :

  • The target compound’s boiling point (219°C) is significantly higher than that of simpler tyrosine esters (e.g., methyl L-tyrosine ester, ~180°C), likely due to the stabilizing effect of the acetyl group on the aromatic ring .

Biological Activity

Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate, also known as 3-acetyl-L-tyrosine methyl ester, is an organic compound belonging to the class of amino acid derivatives. Its structural features, including an acetyl group and a hydroxyphenyl moiety, suggest potential biological activities that are of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4C_{12}H_{15}NO_{4}, with a molecular weight of approximately 239.25 g/mol. The compound can be represented by the following structural formula:

SMILES CC O C1 C C CC C1 CC C O OC N O\text{SMILES CC O C1 C C CC C1 CC C O OC N O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the amino group may engage in electrostatic interactions. Such interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : The acetylated derivatives of tyrosine are often investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders.
  • Antimicrobial Properties : Some studies suggest that compounds structurally related to this compound may possess antimicrobial activity against various pathogens.

Case Studies and Experimental Data

A study conducted on analogs of this compound demonstrated its potential as an allosteric enhancer for the A1 adenosine receptor, which plays a crucial role in cardiovascular and neurological functions. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced the binding affinity and functional activity of these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl (2S)-3-(4-hydroxyphenyl)-2-aminopropanoateLacks acetyl groupModerate antioxidant
Methyl (2S)-3-(3-methoxy-4-hydroxyphenyl)-2-aminopropanoateContains methoxy groupEnhanced neuroprotective effects
This compoundAcetyl and hydroxyphenyl groupsPromising antioxidant and neuroprotective activity

Synthesis and Applications

The synthesis of this compound typically involves:

  • Acetylation : Starting with 4-hydroxyacetophenone, an acetylation reaction is performed.
  • Coupling Reaction : The acetylated intermediate is coupled with L-alanine using coupling reagents like DCC.
  • Esterification : Finally, esterification with methanol yields the desired product.

This compound serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of more complex molecules with potential therapeutic applications .

Q & A

Basic: What synthetic strategies are commonly used to prepare Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate?

The synthesis typically involves multi-step routes starting with L-tyrosine derivatives. Key steps include:

  • Amino acid backbone formation : Protection of the amino group (e.g., using Boc or acetyl groups) to prevent undesired side reactions.
  • Esterification : Reaction of the carboxylic acid group with methanol under acidic or catalytic conditions to form the methyl ester.
  • Functional group modifications : Introduction of the acetyl and hydroxyl groups on the phenyl ring via Friedel-Crafts acylation or selective protection/deprotection strategies .
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Basic: How is the structure and purity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the stereochemistry (2S configuration) and substitution pattern on the phenyl ring. For example, the acetyl group’s singlet at ~2.5 ppm and aromatic protons at 6.5–7.5 ppm confirm the 3-acetyl-4-hydroxyphenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 280.1184 for C12_{12}H15_{15}NO4_4).
  • X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) determine absolute configuration and bond angles, critical for validating stereochemical integrity .

Advanced: What challenges arise during the acylation of this compound, and how can reaction yields be optimized?

In acylation reactions (e.g., coupling with acyl chlorides), the α-carboxyl group reduces the nucleophilicity of the amino group, leading to low yields (~30–40%) . Optimization strategies include:

  • Activating agents : Use of HOBt (hydroxybenzotriazole) or EDCI to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents like DMF improve reagent solubility.
  • Temperature control : Reactions at 0–4°C minimize side reactions like hydrolysis.
  • Protection/deprotection : Temporarily blocking the carboxyl group with tert-butyl esters can enhance amino group reactivity .

Advanced: How does stereochemistry at the 2S position influence biological activity?

The 2S configuration is critical for mimicking natural amino acids (e.g., L-tyrosine derivatives), enabling interactions with biological targets like enzymes or receptors. Studies on analogues show:

  • Enantioselectivity : The (2S) enantiomer exhibits higher binding affinity to ICAM-1/LFA-1 compared to the (2R) form, as confirmed by competitive binding assays .
  • Metabolic stability : The ester group’s stereochemistry affects hydrolysis rates in vivo, influencing pharmacokinetics .
  • SAR studies : Modifications to the acetyl or hydroxyl groups (e.g., fluorination) can further enhance target specificity .

Advanced: What analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

Discrepancies may arise from residual solvents (detected by NMR but not HPLC) or co-eluting impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Identifies impurities via cross-peaks not corresponding to the target compound.
  • LC-MS coupling : Combines separation with mass detection to trace impurities.
  • Elemental analysis : Validates stoichiometric composition, ensuring no undetected contaminants .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Drug design : Serves as a scaffold for synthesizing LFA-1/ICAM-1 antagonists, which target inflammatory diseases .
  • Enzyme inhibition studies : The acetylated phenolic hydroxyl group mimics post-translational modifications, enabling protease interaction studies .
  • Peptide mimetics : Used to develop stable analogues resistant to metabolic degradation .

Advanced: How is the compound’s stability under varying pH conditions evaluated for in vitro assays?

  • Kinetic studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals.
  • Activation energy calculation : Arrhenius plots determine hydrolysis rates, guiding storage conditions (e.g., pH 7.4 for PBS-based assays) .
  • Solid-state stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate
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Reactant of Route 2
Methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate

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